Product packaging for Fenebrutinib HCl(Cat. No.:CAS No. 2128304-54-9)

Fenebrutinib HCl

Cat. No.: B607436
CAS No.: 2128304-54-9
M. Wt: 701.27
InChI Key: UFNQEETXQCTBNF-BQAIUKQQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of BTK in Innate and Adaptive Immune System Pathways

BTK is a key player in both the innate and adaptive immune systems. capes.gov.br In the adaptive immune system, BTK is a critical component of the B cell receptor (BCR) signaling pathway. numberanalytics.comsinobiological.com This pathway is fundamental for the development, activation, proliferation, and differentiation of B cells into antibody-producing plasma cells. numberanalytics.com The interaction of an antigen with the BCR initiates a signaling cascade in which BTK is a central mediator. bms.com

In the innate immune system, BTK's role is also multifaceted. It is expressed in various myeloid cells, including macrophages, neutrophils, mast cells, and dendritic cells. mdpi.comnih.gov BTK is involved in signaling downstream of Toll-like receptors (TLRs), which are crucial for recognizing pathogens, and Fc receptors, which bind to antibodies. frontiersin.orgnih.govscite.ai For instance, BTK has been implicated in TLR-mediated recognition of infectious agents and the subsequent inflammatory response. frontiersin.orgnih.gov It is also involved in the activation of the NLRP3 inflammasome, a key component of the innate inflammatory response. frontiersin.orgnih.gov

Rationale for BTK Inhibition as a Therapeutic Strategy in Immune-Mediated Disorders

Given BTK's central role in the activation and function of multiple immune cell types, its inhibition has emerged as a promising therapeutic strategy for a range of immune-mediated disorders. scielo.br Dysregulation of BTK activity is implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis. sinobiological.commdpi.com In these conditions, abnormal B cell function and chronic inflammation are key features. mdpi.com

By inhibiting BTK, it is possible to modulate the activity of both B cells and innate immune cells, thereby dampening the autoimmune and inflammatory processes. scite.ai This approach can potentially reduce the production of autoantibodies, decrease the release of pro-inflammatory cytokines, and limit tissue damage caused by the immune system. sinobiological.comscite.ai The broad involvement of BTK in various immunological pathways provides a strong rationale for its targeting in these complex diseases. nih.govfrontiersin.org

Overview of BTK Inhibitor Classes and Mechanisms

BTK inhibitors are broadly classified based on their mode of binding to the BTK enzyme. The two main classes are:

Covalent Inhibitors: These inhibitors form a permanent, irreversible bond with a specific cysteine residue (C481) in the active site of the BTK enzyme. ashpublications.orghematologyandoncology.net This covalent bond permanently inactivates the enzyme. hematologyandoncology.net Ibrutinib was the first-in-class covalent BTK inhibitor. mdpi.com Subsequent "second-generation" covalent inhibitors, such as acalabrutinib (B560132) and zanubrutinib, were designed to have higher selectivity for BTK, potentially reducing off-target effects. hematologyandoncology.netfrontiersin.org

Non-Covalent (Reversible) Inhibitors: These inhibitors bind to the BTK enzyme through non-covalent interactions, such as hydrogen bonds and van der Waals forces. frontiersin.org This binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme. hematologyandoncology.net A key advantage of non-covalent inhibitors is their potential to be effective against BTK enzymes that have mutations at the C481 residue, a common mechanism of resistance to covalent inhibitors. ashpublications.orgnih.gov Fenebrutinib (B560142) is an example of a non-covalent, reversible BTK inhibitor. frontiersin.orgroche.com

The development of different classes of BTK inhibitors offers a range of therapeutic options and strategies to overcome challenges such as acquired resistance. nih.gov

Fenebrutinib HCl

Fenebrutinib is an orally available, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase. roche.comgene.com It is a small-molecule inhibitor that has shown high selectivity for BTK. roche.comroche.com

Fenebrutinib's mechanism of action involves blocking the function of BTK, which in turn disrupts the signaling pathways that are crucial for the activation and survival of B cells and other immune cells like microglia. gene.comevitachem.com By inhibiting BTK, fenebrutinib can modulate both B-cell and myeloid cell responses, which are implicated in the pathology of various immune-mediated diseases. roche.comgene.com Preclinical and clinical studies have explored the potential of fenebrutinib in conditions such as multiple sclerosis, chronic spontaneous urticaria, rheumatoid arthritis, and systemic lupus erythematosus. roche.comnih.govmstrust.org.uk

Interactive Data Table: BTK Inhibitor Classes

ClassBinding TypeKey FeatureExample Compounds
CovalentIrreversibleForms a permanent bond with C481 residueIbrutinib, Acalabrutinib, Zanubrutinib
Non-CovalentReversibleBinds non-permanently to the enzymeFenebrutinib, Pirtobrutinib

Properties

CAS No.

2128304-54-9

Molecular Formula

C37H45ClN8O4

Molecular Weight

701.27

IUPAC Name

(S)-2-(3'-(hydroxymethyl)-1-methyl-5-((5-(2-methyl-4-(oxetan-3-yl)piperazin-1-yl)pyridin-2-yl)amino)-6-oxo-1,6-dihydro-[3,4'-bipyridin]-2'-yl)-7,7-dimethyl-3,4,7,8-tetrahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1(6H)-one hydrochloride

InChI

InChI=1S/C37H44N8O4.ClH/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44;/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40);1H/t23-;/m0./s1

InChI Key

UFNQEETXQCTBNF-BQAIUKQQSA-N

SMILES

O=C1C(N2CCN1C3=NC=CC(C(C=C4NC5=NC=C(N6[C@@H](C)CN(C7COC7)CC6)C=C5)=CN(C)C4=O)=C3CO)=CC8=C2CC(C)(C)C8.[H]Cl

Appearance

White to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GDC-0853;  GDC 0853;  GDC0853;  RG-7845;  RG7845;  RG 7845;  Fenebrutinib HCl;  Fenebrutinib hydrochloride

Origin of Product

United States

Molecular Mechanism of Action of Fenebrutinib Hcl

Non-Covalent and Reversible Inhibition of Bruton's Tyrosine Kinase

Fenebrutinib (B560142) is distinguished by its unique binding mechanism to BTK. It functions as a non-covalent and reversible inhibitor. roche.comacs.orgnih.gov This means it does not form a permanent, covalent bond with the kinase, which contrasts with many other BTK inhibitors. oncolines.comdialogorochecac.com This reversibility is a key design feature that may influence its interaction with the target protein and potentially reduce off-target effects. gene.com The binding is characterized by hydrogen bonds to the K430, M477, and D539 residues of BTK. nih.gov This non-covalent interaction allows for a dynamic equilibrium between the bound and unbound states of the inhibitor.

Preclinical and in vitro data have demonstrated that fenebrutinib is a potent and highly selective inhibitor of BTK. roche.comroche.comgene.com It exhibits a strong inhibitory constant (Ki) of 0.91 nM for BTK. selleckchem.commedchemexpress.comtargetmol.com The compound has been shown to be 130 times more selective for BTK compared to other kinases. roche.comroche.comgene.comwikipedia.org This high degree of selectivity is a critical attribute, as it minimizes the potential for interactions with other unintended kinase targets, which can lead to off-target effects. gene.com

In a broad panel screening of 286 human kinases, fenebrutinib at a concentration of 1 µM inhibited only three off-target kinases. selleckchem.com Further analysis revealed high selectivity over closely related kinases. selleckchem.com

Table 1: Kinase Selectivity Profile of Fenebrutinib

KinaseSelectivity (Fold vs. BTK)Inhibition Constant (Ki)
BTK-0.91 nM
Bmx153-foldData Not Available
Fgr168-foldData Not Available
Src131-foldData Not Available

This table summarizes the selectivity of Fenebrutinib for Bruton's Tyrosine Kinase (BTK) compared to other kinases.

When compared to other BTK inhibitors in development, fenebrutinib demonstrates a favorable selectivity profile. In a kinome-wide selectivity screening at a concentration of 1 µM, fenebrutinib was found to be more selective than several other covalent BTK inhibitors. dialogorochecac.comcharcot-ms.org For instance, in a screen against 219 kinases, fenebrutinib inhibited more than 50% of the activity of only three kinases. dialogorochecac.com This was a lower number than observed for other BTK inhibitors such as ibrutinib, tolebrutinib, and evobrutinib under similar testing conditions. dialogorochecac.com

Another comparative study ranked the selectivity of several BTK inhibitors as follows (from most to least selective): remibrutinib, fenebrutinib, evobrutinib, orelabrutinib, and tolebrutinib. charcot-ms.orgpatsnap.com This high selectivity is attributed to fenebrutinib's unique, non-covalent binding mode. dialogorochecac.com

Table 2: Comparative Kinase Inhibition of BTK Inhibitors (>50% inhibition at 1µM)

BTK InhibitorNumber of Off-Target Kinases Inhibited
Fenebrutinib3
Ibrutinib31
Tolebrutinib19
Evobrutinib (at 10 µM)18
Evobrutinib (at 1 µM)3

This table compares the number of off-target kinases significantly inhibited by Fenebrutinib and other BTK inhibitors. dialogorochecac.com

Target Binding Kinetics and Residence Time

The kinetics of how a drug binds to and dissociates from its target are critical determinants of its pharmacological activity. nih.govexcelleratebio.com Fenebrutinib's interaction with BTK is characterized by specific kinetic parameters that contribute to its mechanism of action.

The interaction of fenebrutinib with BTK is defined by its association (kon) and dissociation (koff) rate constants. These constants quantify the speed at which the drug binds to and separates from its target. nih.govexcelleratebio.com In vitro kinase assays have determined these rates for fenebrutinib, revealing a slow association rate and a very slow dissociation rate. researchgate.net This slow off-rate is a key feature of its non-covalent, yet durable, interaction with BTK. nih.gov

Table 3: Target Binding Kinetics of Fenebrutinib

Kinetic ParameterValue
Association Rate (kon)0.00245 µM-1 * s-1
Dissociation Rate (koff)1.54 x 10-5 s-1

This table presents the association and dissociation rate constants for the binding of Fenebrutinib to BTK. researchgate.net

The ratio of the dissociation and association rates (koff/kon) determines the binding affinity (Kd) and the residence time of the drug on its target. excelleratebio.com Fenebrutinib exhibits a prolonged target residence time, with an average of 18.3 ± 2.8 hours in in vitro biochemical assays. selleckchem.com This extended residence time, a direct consequence of its slow dissociation rate, means that fenebrutinib remains bound to BTK for a significant period. oncolines.com

This prolonged engagement with the target may have a positive impact on the drug's efficacy, potentially allowing for sustained inhibition of BTK activity even as the concentration of the drug in the plasma decreases. dialogorochecac.com The long residence time of fenebrutinib makes the extent of its therapeutic action comparable to that of irreversible covalent BTK inhibitors. nih.gov

Fenebrutinib Hcl S Influence on Cellular Signaling and Immunomodulation

Modulation of B-Cell Receptor (BCR) Signaling Pathway

Fenebrutinib (B560142) plays a crucial role in regulating the adaptive immune system by modulating the B-cell receptor (BCR) signaling pathway. dialogorochecac.com This pathway is fundamental for the development, maturation, activation, and proliferation of B-cells. nih.govscielo.br

Impact on BTK Phosphorylation

Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, with Bruton's tyrosine kinase (BTK) acting as a central molecule. scielo.brpracticalneurology.com Fenebrutinib effectively inhibits the autophosphorylation of BTK. selleckchem.com By preventing this critical activation step, fenebrutinib disrupts the entire downstream signaling cascade that is normally triggered by BCR activation. researchgate.net Studies have shown that fenebrutinib inhibits anti-IgM induced BTK phosphorylation with a half-maximal inhibitory concentration (IC50) of 3.1 nM. drughunter.com

Downstream Signaling Cascade Inhibition (e.g., PLCγ2, AKT, ERK)

The inhibition of BTK phosphorylation by fenebrutinib has significant downstream consequences. The activation of key signaling molecules such as Phospholipase Cγ2 (PLCγ2), Protein Kinase B (AKT), and Extracellular signal-regulated kinase (ERK) is diminished. selleckchem.comfrontiersin.org PLCγ2 is a direct substrate of BTK, and its subsequent activation is crucial for propagating the signal. frontiersin.org In vitro studies on chronic lymphocytic leukemia (CLL) cells have demonstrated that treatment with fenebrutinib leads to reduced levels of phosphorylated PLCγ2, AKT, and ERK following BCR stimulation. selleckchem.com This blockade of downstream signaling effectively curtails the cellular responses initiated by BCR engagement.

Effects on B-Cell Activation and Proliferation

By disrupting the BCR signaling pathway at a critical juncture, fenebrutinib hinders B-cell activation, proliferation, and differentiation. practicalneurology.comnih.govdovepress.com The inhibition of downstream signaling prevents the expression of genes necessary for these processes. practicalneurology.com Consequently, fenebrutinib can reduce the production of autoantibodies, a key factor in many autoimmune diseases. dovepress.comnih.gov In clinical studies involving patients with systemic lupus erythematosus, fenebrutinib treatment led to a significant reduction in CD19+ B cells and anti-dsDNA autoantibodies. dovepress.comfrontiersin.org

Regulation of Fc Receptor (FcR) Signaling Pathways

Fenebrutinib's immunomodulatory effects extend beyond B-cells to myeloid cells, including mast cells, basophils, and microglia, through its regulation of Fc receptor (FcR) signaling. nih.govdialogorochecac.com

Inhibition of FcεRI-Mediated Mast Cell and Basophil Activation

Fenebrutinib has been shown to be a potent inhibitor of Fc epsilon RI (FcεRI) signaling, which is central to the activation of mast cells and basophils in allergic and autoimmune responses. nature.commdpi.comresearchgate.net Cross-linking of FcεRI by IgE-antigen complexes activates BTK, leading to the release of histamine (B1213489) and other inflammatory mediators. nih.govnature.com Fenebrutinib effectively blocks this process. nature.commdpi.com Laboratory experiments have demonstrated that fenebrutinib inhibits IgE-mediated histamine release from mast cells. nih.govmdpi.com Furthermore, in healthy volunteers, fenebrutinib treatment blocked IgE-mediated basophil activation. nih.govnature.com The rapid onset of its effectiveness in conditions like chronic spontaneous urticaria suggests that its primary mechanism is the inhibition of FcεRI signaling in these cells. nih.govnature.com

Attenuation of FcγR-Driven Signaling in Myeloid Cells

Fenebrutinib also attenuates signaling driven by Fc gamma receptors (FcγR) in myeloid cells such as microglia and macrophages. nih.govselleckchem.comdrughunter.com Activation of FcγR in these cells can lead to the release of pro-inflammatory cytokines and chemokines, contributing to inflammation. nih.govresearchgate.net Studies using human induced pluripotent stem cell-derived microglia (iMicroglia) have shown that fenebrutinib reduces BTK autophosphorylation following stimulation with immobilized IgG. nih.gov This inhibition of FcγR signaling leads to a significant reduction in the release of inflammatory mediators like TNF-α, IL-1α, IL-1β, CCL3, and CCL4. nih.govresearchgate.net For instance, fenebrutinib demonstrated a potent, concentration-dependent reduction in TNF-α release from human iMicroglia stimulated with immobilized IgG, with a half-maximal inhibitory concentration (IC50) of 5.1 nM. nih.gov

Cell TypeReceptorKey Signaling Molecule InhibitedDownstream EffectReference
B-CellsB-Cell Receptor (BCR)BTK PhosphorylationInhibition of PLCγ2, AKT, ERK activation; Reduced B-cell activation and proliferation selleckchem.comdrughunter.comfrontiersin.org
Mast Cells, BasophilsFc epsilon RI (FcεRI)BTK ActivationInhibition of histamine and inflammatory cytokine release nih.govnature.commdpi.com
Myeloid Cells (Microglia, Macrophages)Fc gamma Receptor (FcγR)BTK AutophosphorylationReduction in pro-inflammatory cytokine and chemokine release (e.g., TNF-α, IL-1β) nih.govselleckchem.comresearchgate.net

: Effects on Inflammatory Mediator Production

Fenebrutinib, a potent and highly selective inhibitor of Bruton's tyrosine kinase (BTK), exerts significant immunomodulatory effects by intervening in key inflammatory pathways. mscanada.cagene.comnih.gov BTK is a critical enzyme in the signaling pathways of various immune cells, including B cells and myeloid cells such as microglia and macrophages. mscanada.canih.govroche.comdialogorochecac.com By inhibiting BTK, fenebrutinib can dampen the production and release of inflammatory mediators, which are central to the pathogenesis of several autoimmune and inflammatory diseases. nih.govpracticalneurology.com Its mechanism of action involves blocking signaling downstream of immune receptors like the B-cell receptor (BCR) and Fc receptors (FcR), thereby controlling the subsequent inflammatory cascade. nih.govdialogorochecac.comresearchgate.net

Suppression of Pro-inflammatory Cytokine Release

Research has demonstrated that fenebrutinib effectively suppresses the release of key pro-inflammatory cytokines from various immune cells. This inhibition is a direct consequence of blocking BTK-dependent signaling pathways.

In the context of central nervous system (CNS) inflammation, microglia, the resident immune cells of the brain, are significant contributors. nih.govnih.gov Studies on human microglial cells have shown that fenebrutinib can block the detrimental effects of Fc gamma receptor (FcγR) activation, a key pathway in autoimmune responses. nih.govnih.gov Activation of FcγR on human induced pluripotent stem cell-derived microglia (iMicroglia) leads to a marked increase in the expression of crucial pro-inflammatory cytokines, including Tumor Necrosis Factor (TNF), Interleukin-1 alpha (IL-1α), and Interleukin-1 beta (IL-1β). nih.gov Treatment with fenebrutinib significantly reduces the expression of these cytokines. nih.gov

Furthermore, BTK inhibition has been shown to diminish the capacity of B cells and microglia to produce pro-inflammatory cytokines. nih.govdovepress.com The activation of the NLRP3 inflammasome, a protein complex that triggers the release of potent pro-inflammatory cytokines like IL-1β and IL-18, can also be curtailed by BTK inhibition. nih.govdovepress.com In monocytes, fenebrutinib has been shown to be a potent inhibitor of FcγRIII-triggered TNFα production. drughunter.com This broad suppression of cytokine release underscores fenebrutinib's potential to mitigate inflammatory processes across different cell types.

Table 1: Effect of Fenebrutinib on Pro-inflammatory Cytokine Production

Cell Type Stimulus/Pathway Cytokine(s) Suppressed Research Finding Citation
Human iMicroglia Fc gamma receptor (FcγR) activation TNF, IL-1α, IL-1β Fenebrutinib treatment reduced the increased expression of key cytokines following FcγR activation. nih.gov
B-cells, Microglia General (BCR, TLR pathways) Pro-inflammatory cytokines BTK inhibition dampens the production of pro-inflammatory cytokines. nih.govdovepress.com
Neurons, Macrophages/Neutrophils NLRP3 Inflammasome IL-1β BTK inhibition can inhibit NLRP3 inflammasome activation, leading to decreased IL-1β production. nih.govdovepress.com
Monocytes FcγRIII TNFα Fenebrutinib demonstrated potent inhibition of TNFα production with an IC₅₀ of 1.3 nM. drughunter.com

Modulation of Chemokine Expression

In addition to suppressing pro-inflammatory cytokines, fenebrutinib also modulates the expression of chemokines, which are signaling proteins that direct the migration of immune cells to sites of inflammation. The ability to control chemokine expression and signaling is another critical aspect of fenebrutinib's immunomodulatory function.

Studies using human iMicroglia have shown that activation via the FcγR pathway not only increases cytokine production but also elevates the expression of key chemokines such as CCL3 (also known as MIP-1α) and CCL4 (also known as MIP-1β). nih.gov Treatment with fenebrutinib was found to reduce the expression of both CCL3 and CCL4, thereby potentially limiting the recruitment of further immune cells that would perpetuate the inflammatory response. nih.gov

BTK is also known to play a crucial role in the signaling cascade that follows the activation of certain chemokine receptors, such as CXCR4 and CXCR5, which are expressed on the surface of B cells and are vital for their trafficking and homing to specific tissues. univr.it While this relates to the cellular response to chemokines, modulating the expression of the chemokines themselves, as seen with CCL3 and CCL4, represents a direct influence on the inflammatory environment. nih.gov Research on other BTK inhibitors has also pointed to a downregulation of genes encoding for various chemokines upon treatment, suggesting this is a class effect of BTK inhibition. researchgate.net

Table 2: Effect of Fenebrutinib on Chemokine Expression

Cell Type Stimulus/Pathway Chemokine(s) Modulated Research Finding Citation
Human iMicroglia Fc gamma receptor (FcγR) activation CCL3, CCL4 Fenebrutinib treatment reduced the increased expression of these chemokines. nih.gov
B-cells Chemokine receptors (CXCR4, CXCR5) N/A (Response to chemokines) BTK is crucial for chemokine-induced migration and homing of B-cells. univr.it
Human iPSC-derived microglia Pro-inflammatory signaling Various chemokines Treatment with a BTK inhibitor (tolebrutinib) modulated the expression of several genes encoding chemokines. researchgate.net

Table of Mentioned Compounds

Compound Name
Adalimumab
Acalabrutinib (B560132)
ARQ 531
Aubagio
Evobrutinib
Fenebrutinib
Fenebrutinib HCl
GDC-0853
Ibrutinib
LOXO-305
Ocrelizumab
Ocrevus
Orelabrutinib
Remibrutinib
RG7845
Rilzabrutinib
Teriflunomide
Tolebrutinib

Preclinical Investigation of Fenebrutinib Hcl in Immune Cell Subsets

Research on B-Lymphocyte Functions

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival. patsnap.comnih.gov By inhibiting BTK, Fenebrutinib (B560142) interrupts these signaling cascades, which can be dysregulated in various pathological conditions. patsnap.com Preclinical studies have demonstrated that Fenebrutinib potently inhibits B-cell activation. cancer-research-network.com

In vitro studies using human whole blood have provided specific metrics for Fenebrutinib's inhibitory capacity. The compound was shown to inhibit the expression of the activation marker CD69 on CD19+ B cells and to block the autophosphorylation of BTK at the Y223 site following anti-IgM stimulation. cancer-research-network.com These findings underscore Fenebrutinib's direct impact on the primary signaling events that govern B-cell function.

Table 1: In Vitro Inhibition of B-Lymphocyte and Basophil Functions by Fenebrutinib
Target/AssayCell TypeMetricIC₅₀ Value
CD69 ExpressionCD19+ B-Cells (Human Whole Blood)Inhibition of Activation Marker8.4 nM cancer-research-network.com
BTKY223 AutophosphorylationHuman Whole BloodInhibition of anti-IgM Induced Phosphorylation11 nM cancer-research-network.com
CD63 ExpressionBasophils (Human Whole Blood)Inhibition of Activation Marker30.7 nM cancer-research-network.com

Studies on Mast Cell and Basophil Reactivity

BTK plays a critical role in the signaling pathways initiated by the high-affinity IgE receptor, FcεRI, on mast cells and basophils. nih.govnih.gov Activation of this pathway leads to the release of histamine (B1213489) and other inflammatory mediators. nih.gov Preclinical research shows that Fenebrutinib effectively blocks these IgE-mediated responses. In vitro, Fenebrutinib has been shown to inhibit histamine release from mast cells. nih.govresearchgate.net Furthermore, it inhibits the activation of basophils in response to IgE-mediated stimulation. cancer-research-network.comnih.gov This was demonstrated by its ability to inhibit the expression of the degranulation marker CD63 on basophils with a half-maximal inhibitory concentration (IC₅₀) of 30.7 nM. cancer-research-network.com

Analysis of Monocyte and Macrophage Activity

BTK is also expressed in myeloid lineage cells, including monocytes and macrophages, where it is involved in innate immune responses. roche.comnih.govdrugs.com In these cells, BTK is associated with signaling through Fc gamma receptors (FcγR). nih.govcancer-research-network.com Preclinical data indicate that Fenebrutinib interferes with the function of macrophages. mstrust.org.uk By blocking BTK, Fenebrutinib can modulate the activation of these key innate immune cells, which are implicated in the inflammatory processes of various diseases. gene.commstrust.org.ukroche.com

Elucidation of Effects on Central Nervous System (CNS) Resident Microglia

Recent research has highlighted the importance of BTK in the function of microglia, the resident immune cells of the CNS. researchgate.netnih.gov As a brain-penetrant inhibitor, Fenebrutinib's effects on microglia have been a key area of investigation. nih.govresearchgate.net

Studies have confirmed that BTK is expressed in microglia. nih.govresearchgate.netfrontiersin.org Its expression is significantly increased in active and chronic active lesions in the context of neuroinflammatory conditions like multiple sclerosis. frontiersin.org In these lesions, microglia expressing BTK are found alongside perivascular B cells and macrophages. frontiersin.org Preclinical investigations using human induced pluripotent stem cell-derived microglia (iMicroglia) confirmed that BTK is activated, as measured by its autophosphorylation, following stimulation. nih.gov

A primary mechanism of microglial activation in certain autoimmune and neuroinflammatory diseases involves the Fc gamma receptor (FcγR). nih.govresearchgate.net Fenebrutinib has been shown to potently block the deleterious effects of microglial FcγR activation. nih.govresearchgate.net Treatment with Fenebrutinib reduced the levels of phosphorylated BTK in human iMicroglia following stimulation with immobilized IgG. nih.gov

This inhibition of BTK translates to a significant reduction in the downstream inflammatory responses. Fenebrutinib treatment demonstrated a strong, dose-dependent reduction in the release of multiple proinflammatory cytokines and chemokines, including TNF-α, from FcγR-activated microglia. nih.govresearchgate.netresearchgate.net The half-maximal inhibitory concentration (IC₅₀) for TNF-α release was measured at 5.1 nM. nih.gov Gene expression analyses further revealed that Fenebrutinib modulates pathways linked to inflammation, matrix metalloproteinase production, and cholesterol metabolism that are induced by FcγR activation. nih.govresearchgate.net

Interestingly, Fenebrutinib's inhibitory action is specific to certain pathways. It had no significant impact on human microglial pathways linked to Toll-like receptor 4 (TLR4) signaling, NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome activation, or myelin phagocytosis. nih.govnih.govresearchgate.net

Table 2: Summary of Fenebrutinib's Effects on Human Microglial Pathways
PathwayActivating StimulusEffect of FenebrutinibKey Findings
FcγR SignalingImmobilized IgGInhibitoryBlocks BTK phosphorylation; reduces cytokine/chemokine release (TNF-α IC₅₀ = 5.1 nM); prevents microglial clustering and neurite damage. nih.govresearchgate.net
TLR4 SignalingLipopolysaccharide (LPS)No Significant ImpactDid not significantly alter cytokine/chemokine release profiles upon LPS stimulation. nih.govresearchgate.net
NLRP3 InflammasomeLPS + NigericinNo Significant ImpactDid not reduce IL-1β release. nih.govresearchgate.net
Myelin PhagocytosispHrodo-conjugated myelinNo Significant ImpactDid not inhibit the uptake of myelin by microglia. nih.govresearchgate.netresearchgate.net

To investigate the functional consequences of inhibiting microglial activation, researchers have used complex human brain cell systems, such as brain organoids and tricultures containing neurons, astrocytes, and microglia. nih.govresearchgate.netresearchgate.net In these models, stimulation via FcγR activation with aggregated IgG induced the clustering of microglia. researchgate.net Treatment with Fenebrutinib significantly reduced this microglial clustering. researchgate.netresearchgate.net

Furthermore, exposure of cultured neurons to the conditioned media from FcγR-activated microglia resulted in neurite damage and the release of neurofilament light chain (NfL), a biomarker of neuronal injury. researchgate.net When microglia were treated with Fenebrutinib during activation, the subsequent conditioned media caused significantly less neurite damage and reduced NfL release. researchgate.netresearchgate.net These findings suggest that by inhibiting FcγR-activated microglia, Fenebrutinib can attenuate downstream neurotoxic effects and preserve neuronal integrity in preclinical models. nih.govresearchgate.net

Gene Expression Profiling in Fenebrutinib HCl-Treated Microglia

Preclinical investigations into the molecular effects of this compound on microglia, the resident immune cells of the central nervous system, have utilized gene expression profiling to elucidate its mechanism of action. These studies have revealed that this compound significantly modulates transcriptional pathways associated with neuroinflammation. nih.govresearchgate.net

Research involving human microglia has demonstrated that this compound, a potent and highly selective Bruton's tyrosine kinase (BTK) inhibitor, can reverse transcriptional signatures linked to immune activation. researchgate.net Specifically, gene expression analysis has shown that fenebrutinib treatment alters pathways related to inflammation, the production of matrix metalloproteinases, and cholesterol metabolism. nih.govnih.gov

In human induced pluripotent stem cell-derived microglia (iMicroglia), NanoString® gene expression profiling was conducted to assess the impact of fenebrutinib on cells stimulated with immobilized or aggregated immunoglobulin G (IgG), which activates the Fc gamma receptor (FcγR), a key pathway in inflammatory responses. researchgate.net The results indicated that this compound treatment led to a reduction in the expression levels of key proinflammatory cytokines and chemokines. researchgate.net

Gene set enrichment analysis further identified that FcγR activation-induced pathways associated with neuroinflammation, cytokine signaling, and the broader inflammatory response were modulated by treatment with this compound. researchgate.net However, the treatment did not have a significant impact on pathways linked to Toll-like receptor 4 (TLR4) and NACHT, LRR and PYD domains-containing protein 3 (NLRP3) signaling or on myelin phagocytosis. nih.govresearchgate.net These findings underscore the specific inhibitory effects of this compound on distinct microglial signaling pathways. nih.govhpscreg.eu

The table below summarizes the key genes and pathways modulated by this compound in preclinical microglial studies.

CategoryGene/PathwayEffect of this compound Treatment
Proinflammatory Cytokines Interleukin-1 alpha (IL-1α)Reduced Expression researchgate.net
Interleukin-1 beta (IL-1β)Reduced Expression researchgate.net
Tumor Necrosis Factor-alpha (TNF-α)Reduced Expression researchgate.net
Chemokines C-C Motif Chemokine Ligand 3 (CCL3)Reduced Expression researchgate.net
C-C Motif Chemokine Ligand 4 (CCL4)Reduced Expression researchgate.net
Signaling Pathways Fc gamma receptor (FcγR) Activation-Induced PathwaysModulated/Reversed researchgate.net
Inflammation-Related PathwaysModulated nih.govnih.gov
Matrix Metalloproteinase Production PathwaysModulated nih.govnih.gov
Cholesterol Metabolism PathwaysModulated nih.govnih.gov

Efficacy Assessment in Preclinical Disease Models

Evaluation in Animal Models of Inflammatory Arthritis

Fenebrutinib (B560142) has been evaluated in a rat model of collagen-induced arthritis (CIA), a widely used preclinical model for rheumatoid arthritis that is dependent on both B cells and myeloid cells. sci-hub.seacs.org In studies using female Lewis rats with developing CIA, oral administration of fenebrutinib demonstrated dose-dependent activity in suppressing the clinical signs of arthritis. ncats.ionih.govacs.org

The efficacy was observed with both once-daily and twice-daily dosing schedules over a 16-day treatment period. acs.org The extent of BTK inhibition achieved with fenebrutinib in these models correlated with its efficacy, providing a basis for selecting dosing regimens for clinical trials. sci-hub.senih.gov The positive results in the rat CIA model supported the rationale for targeting both B cell and myeloid cell pathways via BTK inhibition in rheumatoid arthritis. sci-hub.seacs.org

Efficacy of Fenebrutinib in Rat Collagen-Induced Arthritis (CIA) Model acs.org
Dosing RegimenObserved Effect
Once Daily (QD)Dose-dependent inhibition of clinically evident disease
Twice Daily (BID)Dose-dependent inhibition of clinically evident disease

Investigation in Experimental Autoimmune Encephalomyelitis (EAE) Model of Multiple Sclerosis

The therapeutic potential of fenebrutinib has also been investigated in the experimental autoimmune encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis (MS). nih.govdialogoroche.comneurology.org BTK is understood to be a key intracellular enzyme in B lymphocytes, macrophages, and microglia, all of which contribute to the pathophysiology of MS. neurology.orgnih.gov

In the EAE model, fenebrutinib has been shown to reduce disease severity. nih.govpracticalneurology.com Prophylactic administration of fenebrutinib (GDC-0853) to mice starting before the induction of EAE resulted in a significant reduction in the clinical severity of the disease. neurology.orgnih.gov When administered from the onset of clinical disability, it marginally ameliorated the condition. neurology.orgnih.gov Studies using EAE induced by the myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide MOG35-55 confirmed that prophylactic treatment with fenebrutinib led to a dose-dependent suppression of EAE severity. dialogoroche.compracticalneurology.com

Effects of Fenebrutinib on Disease Severity in EAE Mouse Model
Treatment TimingReported OutcomeSource
Prophylactic (pre-disease induction)Significantly reduced clinical severity of EAE neurology.orgnih.gov
Prophylactic (MOG35-55 model)Dose-dependent suppression of EAE severity dialogoroche.com
From onset of clinical disabilityMarginally ameliorated disability neurology.orgnih.gov

Beyond reducing clinical scores, fenebrutinib has demonstrated effects on the underlying immunopathology within the central nervous system (CNS) in EAE models. neurology.orgnih.gov Studies have revealed that BTK and its phosphorylated, active form are significantly upregulated in the white matter lesions of EAE mice, predominantly within microglia and macrophages. neurology.orgnih.gov

Treatment with fenebrutinib has been associated with a significant reduction in microglial activation in the spinal cord. nih.govdialogoroche.com In the MOG35-55 EAE model, the suppression of disease severity by fenebrutinib was linked to reduced microglial activation, as measured by the decreased presence of Ionized calcium-binding adapter molecule 1 (IBA-1), a marker for microglia and macrophages. dialogoroche.com These findings support the rationale for using CNS-penetrant BTK inhibitors to modulate the activity of microglia and macrophages within the inflamed CNS in conditions like MS. neurology.orgnih.gov

Preclinical Research in Other Immune-Mediated Conditions (e.g., Systemic Lupus Erythematosus Models)

The role of BTK in B-cell development and activation suggests its inhibition could be a viable therapeutic strategy for other autoimmune diseases like systemic lupus erythematosus (SLE). nih.govdovepress.com Preclinical research has indicated that inhibiting BTK activity can be beneficial in murine models of lupus. dovepress.com In these animal models, BTK inhibition has been reported to ameliorate disease manifestations, including nephritis, as well as skin and brain-related pathologies. dovepress.com While specific preclinical studies detailing fenebrutinib's efficacy in SLE models are not as extensively published as those for arthritis and EAE, the established potent and selective inhibitory action of fenebrutinib on BTK provides a strong basis for its investigation in this and other B-cell-mediated autoimmune disorders. nih.govdovepress.com

Advanced Research Methodologies for Fenebrutinib Hcl Characterization

In Vitro Biochemical Assay Systems

The initial characterization of Fenebrutinib (B560142) HCl relies on in vitro biochemical assays to determine its direct interaction with its target, BTK, and its specificity across the human kinome.

Enzyme kinetic studies are fundamental to understanding the potency and binding characteristics of Fenebrutinib to BTK. These assays typically measure the phosphorylation of a peptide substrate catalyzed by the BTK enzyme. dialogorochecac.com The inhibitory activity of Fenebrutinib is quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki).

Fenebrutinib has demonstrated potent inhibition of BTK in these cell-free assays. selleckchem.com For instance, it has a reported Ki value of 0.91 nM for wild-type BTK. medchemexpress.com Furthermore, kinetic studies, such as "jump dilution" experiments, have been employed to determine the residence time of Fenebrutinib on the BTK enzyme, which was found to be approximately 18.3 hours in one study. selleckchem.comacs.org The binding kinetics of Fenebrutinib can be influenced by the phosphorylation state of BTK, with a significantly lower affinity observed for phosphorylated BTK. oncolines.com

Table 1: In Vitro Biochemical Potency of Fenebrutinib

Parameter Value Assay Type Reference
Ki (WT BTK) 0.91 nM Cell-free enzyme assay medchemexpress.com
IC50 (BTK) 2 nM Kinase activity assay dialogorochecac.com
Residence Time (BTK) 18.3 ± 2.8 hours Jump dilution enzyme assay acs.org
IC50 (WT BTK) 4 nM Enzyme assay acs.org
Ki (C481S mutant) 1.6 nM Cell-free enzyme assay medchemexpress.com
Ki (C481R mutant) 1.3 nM Cell-free enzyme assay medchemexpress.com
Ki (T474I mutant) 12.6 nM Cell-free enzyme assay medchemexpress.com

| Ki (T474M mutant) | 3.4 nM | Cell-free enzyme assay | medchemexpress.com |

This table is interactive. Click on the headers to sort the data.

To assess the selectivity of Fenebrutinib, it is screened against a broad panel of human kinases. This is a critical step to identify potential off-target effects. These panels can include hundreds of different kinases, covering a significant portion of the human kinome. selleckchem.commdedge.combiorxiv.org The results from these screens are often expressed as the percentage of inhibition at a specific concentration (e.g., 1 µM) or as IC50 values for any kinases that show significant inhibition. dialogorochecac.comselleckchem.com

Fenebrutinib has demonstrated high selectivity for BTK. In a screen against 219 kinases, Fenebrutinib inhibited only three off-target kinases by more than 50% at a 1 µM concentration. dialogorochecac.com Another study reported that out of 286 off-target kinases, only three were inhibited, with a selectivity of over 100-fold for BTK against these off-targets (Bmx, Fgr, and Src). selleckchem.com This high selectivity is attributed to its unique, non-covalent binding mode. drughunter.comsci-hub.se Preclinical data have indicated that Fenebrutinib is 130 times more selective for BTK compared to other kinases. gene.comroche.combusinesswire.comroche.commanagedhealthcareexecutive.com

Table 2: Kinase Selectivity Profile of Fenebrutinib

Kinase Panel Size Fenebrutinib Concentration Number of Off-Target Hits (>50% inhibition) Notable Off-Targets Selectivity Fold (vs. BTK) Reference
219 1 µM 3 Not specified Not specified dialogorochecac.com
286 1 µM 3 Bmx, Fgr, Src >100-fold selleckchem.com
403 1 µM Not specified Not specified High nih.govacs.org

This table is interactive. Click on the headers to sort the data.

Cell-Based Assay Systems

Following biochemical characterization, cell-based assays are employed to evaluate the activity of Fenebrutinib HCl in a more physiologically relevant context. These assays assess the compound's ability to engage its target within intact cells and to modulate downstream cellular functions.

Cellular target engagement assays confirm that Fenebrutinib can access and bind to BTK within a cellular environment. One common method involves measuring the autophosphorylation of BTK at a specific tyrosine residue (e.g., Y223) after cellular stimulation. medchemexpress.comacs.org A reduction in BTK autophosphorylation in the presence of Fenebrutinib indicates successful target engagement.

Fenebrutinib has been shown to effectively block the cellular autophosphorylation of both wild-type BTK and the C481S mutant. selleckchem.com In human whole blood, Fenebrutinib suppressed anti-IgM induced BTK Y223 autophosphorylation with an IC50 of 11 nM. acs.org

Functional cell response assays measure the downstream consequences of BTK inhibition. These assays utilize various cell types, including B cells, basophils, and microglia, which are relevant to the autoimmune diseases Fenebrutinib is intended to treat. nih.govmdedge.comnih.gov

Key functional assays for Fenebrutinib include:

B-cell activation: Measured by the expression of activation markers like CD69 on B cells following stimulation of the B-cell receptor (BCR). medchemexpress.comacs.org Fenebrutinib inhibits CD69 expression on CD19+ B cells in human whole blood with an IC50 of 8.4 nM. acs.orgdrughunter.com

Basophil activation: Assessed by the expression of markers like CD63 on basophils after IgE-mediated stimulation. nih.govmedchemexpress.com Fenebrutinib inhibits CD63 expression on basophils with an IC50 of 30.7 nM. medchemexpress.com

Cytokine secretion: The release of pro-inflammatory cytokines, such as TNF-α, from immune cells like microglia is quantified. nih.gov Fenebrutinib demonstrated a potent reduction in IgG-induced TNF-α release from human iMicroglia with an IC50 of 5.1 nM. nih.gov

Neutrophil function: Studies have also investigated the effect of Fenebrutinib on neutrophil migration and other antimicrobial functions. oup.com

Table 3: Functional Cellular Activity of Fenebrutinib

Cell Type Assay Endpoint IC50 Reference
Human B cells (whole blood) B-cell activation CD69 expression 8.4 nM acs.orgdrughunter.com
Human basophils Basophil activation CD63 expression 30.7 nM medchemexpress.com
Human iMicroglia Cytokine secretion TNF-α release 5.1 nM nih.gov
Human B cells (whole blood) Target engagement BTK Y223 autophosphorylation 11 nM acs.org

This table is interactive. Click on the headers to sort the data.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling

Preclinical PK/PD modeling is a critical step that integrates data on drug exposure (pharmacokinetics) with its biological effect (pharmacodynamics) to predict human dosage and response. mdpi.com This modeling utilizes data from in vivo animal models, such as rodent models of inflammatory arthritis. sci-hub.sencats.iofrontiersin.org

For Fenebrutinib, preclinical PK studies have been conducted in species like rats and dogs to determine parameters such as bioavailability and half-life. drughunter.com For example, Fenebrutinib demonstrated 85% bioavailability and a 3.8-hour half-life in dogs. drughunter.com PK/PD modeling has been used to establish the relationship between Fenebrutinib plasma concentrations and the extent of BTK inhibition required for efficacy in animal models. researchgate.net For instance, these models helped to determine that achieving at least 70% BTK inhibition was correlated with efficacy in a rat collagen-induced arthritis model. researchgate.net This information is then used to simulate potential human dosing regimens. researchgate.netnih.gov Physiologically based pharmacokinetic (PBPK) modeling has also been employed to understand complex drug-drug interactions, as in vitro data indicated that Fenebrutinib is a substrate and inhibitor of CYP3A. nih.gov

Table 4: Preclinical Pharmacokinetic Properties of Fenebrutinib

Species Bioavailability (F) Half-life (t1/2) Reference
Rat 65% 2.2 hours drughunter.com

This table is interactive. Click on the headers to sort the data.

Table 5: Compound Names Mentioned

Compound Name
Fenebrutinib
Ibrutinib
Acalabrutinib (B560132)
Tirabrutinib
BMS-986142
Evobrutinib
Tolebrutinib
Remibrutinib
Orelabrutinib
GDC-0834
CGI1746
Midazolam
Rosuvastatin
Simvastatin
Itraconazole
Masitinib
Ocrelizumab
Teriflunomide
Adalimumab
Spebrutinib
Zanubrutinib
LOXO-305
ARQ-531
Vecabrutinib
BIIB091
Dimethyl fumarate (B1241708) (DMF)
RN-486

Future Directions in Fenebrutinib Hcl Academic Research

Elucidation of Resistance Mechanisms to BTK Inhibition in Preclinical Contexts

The emergence of resistance to Bruton's tyrosine kinase (BTK) inhibitors is a significant area of investigation. In the context of fenebrutinib (B560142), a non-covalent, reversible inhibitor, understanding potential resistance mechanisms is crucial for its long-term therapeutic application. mdpi.comnih.gov

Preclinical research has identified several mechanisms of resistance to covalent BTK inhibitors, which primarily involve mutations at the Cys-481 binding site. mdpi.comfrontiersin.org Since fenebrutinib does not form a covalent bond with this residue, it is anticipated to be effective against malignancies with this mutation. mdpi.com However, other resistance mechanisms are possible.

Future preclinical research should focus on:

Identifying Novel BTK Mutations: Investigating the potential for mutations outside of the C481 residue that could confer resistance to fenebrutinib. miami.edu Studies have begun to identify such mutations for other non-covalent inhibitors, providing a roadmap for this research. miami.eduresearchgate.net

Investigating Downstream Signaling Pathways: Exploring how alterations in pathways downstream of BTK, such as the phospholipase Cγ2 (PLCG2) pathway, could lead to resistance. acs.orgmdpi.com

Role of the Tumor Microenvironment: Characterizing how the tumor microenvironment might contribute to resistance, potentially through the activation of alternative survival pathways in malignant cells. nih.govacs.org

Kinase-Impaired BTK Mutants: A novel mechanism of resistance has been identified where BTK mutants, while having impaired kinase activity, can act as a scaffold to promote downstream signaling through other kinases. miami.edu Further investigation into whether such a mechanism could arise with fenebrutinib treatment is warranted.

Exploration of Novel Preclinical Therapeutic Combinations

Combining fenebrutinib with other therapeutic agents is a promising strategy to enhance efficacy and potentially overcome resistance. Preclinical studies are essential to identify synergistic combinations.

Key areas for exploration include:

Combination with other Targeted Therapies: Investigating the combination of fenebrutinib with inhibitors of other signaling pathways implicated in B-cell malignancies and autoimmune diseases. For instance, combining a BTK inhibitor with a TNF inhibitor has been suggested as a potential synergy in rheumatoid arthritis. dovepress.comtandfonline.com

Combination with Chemotherapy: Evaluating the potential for fenebrutinib to sensitize malignant cells to standard chemotherapeutic agents.

Combination with Immunotherapies: Exploring the synergistic effects of fenebrutinib with immunomodulatory drugs, such as anti-CD20 antibodies. nih.gov The rationale is that fenebrutinib's targeting of both B-cells and myeloid cells could complement the action of other immunotherapies. businesswire.comfirstwordpharma.com

Fixed-Duration Combination Therapies: Preclinical models can help establish the feasibility and optimal duration of fixed-duration combination therapies involving fenebrutinib, aiming to achieve deep and durable responses. nih.gov

Further Dissection of BTK-Mediated Pathways in Specific Immune Cell Subtypes

BTK is a key signaling molecule in various immune cells, and fenebrutinib's effects extend beyond B-cells. nih.govfrontiersin.org A deeper understanding of its impact on different immune cell subtypes is critical.

Future research should aim to:

Myeloid Cells: Further elucidate the role of BTK in myeloid cells, including macrophages, microglia, and neutrophils. nih.govmedpagetoday.com Fenebrutinib has been shown to block inflammatory pathways in human microglia, which is particularly relevant for neuroinflammatory conditions like multiple sclerosis. nih.govresearchgate.net

Mast Cells and Basophils: Investigate the impact of fenebrutinib on mast cell and basophil activation, which is mediated by Fc epsilon receptor signaling and plays a role in allergic and inflammatory responses. frontiersin.orgfrontiersin.org

T-cells: Although BTK is not expressed in T-cells, fenebrutinib may indirectly modulate T-cell function by altering the activity of antigen-presenting cells like B-cells and macrophages. frontiersin.orgscielo.br This indirect effect warrants further investigation.

Osteoclasts: Given BTK's role in osteoclast differentiation, exploring the effect of fenebrutinib on bone resorption could be relevant for conditions like rheumatoid arthritis where bone erosion is a key feature. frontiersin.orgfrontiersin.org

Development of Advanced In Vitro and In Vivo Models for Compound Efficacy and Mechanistic Studies

To better predict the clinical efficacy and understand the mechanisms of action of fenebrutinib, the development of more sophisticated preclinical models is essential.

Advancements in this area could include:

Humanized In Vitro Systems: Utilizing complex human cell systems, such as 3D organoids and co-culture models, can provide a more physiologically relevant environment to study the effects of fenebrutinib. nih.govresearchgate.net For instance, human brain tricultures and organoids have been used to study fenebrutinib's impact on neuroinflammation. nih.gov

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is implanted into immunodeficient mice, can better recapitulate the heterogeneity and microenvironment of human cancers, providing a more accurate platform for evaluating fenebrutinib's efficacy.

Genetically Engineered Mouse Models (GEMMs): Developing GEMMs with specific mutations in the BTK signaling pathway can help to dissect resistance mechanisms and test the efficacy of fenebrutinib in specific genetic contexts.

Humanized Mouse Models: The use of mice reconstituted with a human immune system can provide a valuable tool for studying the effects of fenebrutinib on human immune cells in an in vivo setting.

Application of Computational and Artificial Intelligence Approaches in BTK Inhibitor Research

Key applications include:

Drug Repurposing: In silico screening of existing drug libraries could identify compounds that may have synergistic effects when combined with fenebrutinib. researchgate.net

Predictive Modeling: AI and machine learning algorithms can be trained on large datasets to predict the efficacy of fenebrutinib in different patient populations based on their genomic and clinical data. spandidos-publications.comroche.com This could aid in patient stratification and personalized medicine approaches.

Target Identification and Validation: Computational methods can help to identify novel therapeutic targets within the BTK signaling network that could be modulated in combination with fenebrutinib. mdpi.com

Metabolism and Toxicity Prediction: In silico tools can be used to predict the metabolic fate of fenebrutinib and identify potential toxicities, aiding in the design of safer and more effective therapeutic strategies. mdpi.comresearchgate.net

Structural Biology and Molecular Docking: Computational modeling can provide insights into the binding of fenebrutinib to wild-type and mutant forms of BTK, guiding the design of next-generation inhibitors with improved potency and selectivity. mdpi.com

Q & A

Q. What ethical frameworks guide the inclusion of pediatric populations in this compound trials for autoimmune disorders?

  • Methodological Answer: Follow FDA/EMA guidelines for pediatric investigational plans (PIPs), emphasizing assent/consent processes and minimal risk. Use pharmacokinetic bridging studies (allometric scaling from adult data) to justify dosing. Establish independent data safety boards to monitor long-term developmental outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.